molecular formula C8H15N3O2 B7543560 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide

1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide

Cat. No. B7543560
M. Wt: 185.22 g/mol
InChI Key: CIBHRFGYWHIIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide, also known as AOPP, is a small molecule that has been extensively studied in the field of biochemistry and pharmacology. AOPP is a derivative of proline, an amino acid that is commonly found in proteins. AOPP has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In

Mechanism of Action

The exact mechanism of action of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of oxidative stress and inflammation. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to inhibit the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of ROS and to protect against oxidative stress. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to have antitumor effects and to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide in lab experiments is its wide range of biological activities. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have anti-inflammatory, antioxidant, and antitumor effects, making it a useful tool for studying these processes. However, one limitation of using 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further study. Another area of interest is its potential use as an anticancer agent. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have antitumor effects and to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. Finally, further research is needed to fully understand the mechanism of action of 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide and its potential use in other biological processes.

Synthesis Methods

1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of proline with acetylacetone to form 3-acetylproline. This compound is then reacted with hydroxylamine to form 3-hydroxyproline. Finally, 3-hydroxyproline is reacted with ethyl chloroformate to form 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.

Scientific Research Applications

1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been studied extensively in the field of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. In addition, 1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1-(3-amino-3-oxopropyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c9-7(12)3-5-11-4-1-2-6(11)8(10)13/h6H,1-5H2,(H2,9,12)(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHRFGYWHIIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCC(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-3-oxopropyl)pyrrolidine-2-carboxamide

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